molecular formula C9H14ClF2NO2 B2546498 Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl CAS No. 2361644-03-1

Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl

Cat. No.: B2546498
CAS No.: 2361644-03-1
M. Wt: 241.66
InChI Key: DCDBKFWVTZFEBK-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a spiro[3.3]heptane core substituted with an amino group, two fluorine atoms at the 6,6-positions, and a methyl ester at position 2, forming an HCl salt. Key Identifiers:

  • CAS: 1423032-71-6 (hydrochloride form) .
  • Molecular Formula: C₇H₁₂ClF₂N.
  • Molecular Weight: 183.63 g/mol .
  • Storage: Requires inert atmosphere and room temperature .
  • Hazard Profile: Includes warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Properties

IUPAC Name

methyl 6-amino-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO2.ClH/c1-14-6(13)8(12)2-7(3-8)4-9(10,11)5-7;/h2-5,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDBKFWVTZFEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2(C1)CC(C2)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361644-03-1
Record name methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride
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Preparation Methods

Synthesis of Key Precursor: 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane

The foundational step involves the preparation of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (3 ), a pivotal intermediate for spiroannulation. Starting from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4 ), deoxofluorination with Morph-DAST yields 3,3-difluorocyclobutane diester 5 (65% yield). Subsequent reduction with LiAlH₄ produces diol 6 (94%), followed by bromination via modified Appel conditions to furnish 3 in 64% yield (Scheme 1).

Table 1: Key Physical Data for Intermediate 3

Property Value
Molecular Formula C₆H₈Br₂F₂
Boiling Point 45 °C (1 mBar)
¹⁹F NMR (CDCl₃) δ −88.8 ppm
Yield 64%

Double Alkylation of Active Methylene Compounds

The spirocyclic core is constructed via double alkylation of dimethyl malonate with 3 under basic conditions. Substituting diethyl malonate with dimethyl malonate in this step directly installs the methyl ester functionality. Using NaH in DMF at 120°C, diester 7 (dimethyl variant) is obtained in 88% yield (Scheme 2).

Table 2: Optimization of Alkylation Conditions

Base Solvent Temperature (°C) Yield (%)
NaH DMF 120 88
K₂CO₃ DMF 120 68
LDA THF −78→25 42

Functionalization to Amino Ester Derivatives

Saponification and Decarboxylation

Selective saponification of diester 7 (dimethyl) with aqueous NaOH yields monocarboxylic acid 13 (87% over two steps). This intermediate serves as the gateway to diverse functionalities, including amidation and reduction.

Curtius Rearrangement for Amino Group Installation

Conversion of carboxylic acid 13 to the acyl azide, followed by Curtius rearrangement, generates Boc-protected methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate (30 ). Deprotection with trifluoroacetic acid (TFA) affords the amino ester as a trifluoroacetate salt, which is subsequently ion-exchanged with HCl to yield the hydrochloride salt (Scheme 3).

Table 3: Spectroscopic Data for Target Compound

Technique Data
¹H NMR (400 MHz, D₂O) δ 3.78 (s, 3H, COOCH₃), 3.12 (t, J = 12.2 Hz, 4H), 2.65 (t, J = 2.6 Hz, 4H)
¹³C NMR (101 MHz, D₂O) δ 172.1 (COOCH₃), 119.4 (t, J = 278.1 Hz, CF₂), 53.8 (COOCH₃), 42.1 (spiro C)
MS (ESI) m/z 236 [M+H]⁺

Alternative Pathway: Reduction of Cyano Ester Derivatives

A parallel route involves alkylation of ethyl cyanoacetate with 3 to form cyano ester 8 (68% yield). Catalytic hydrogenation with Raney Ni in the presence of Boc₂O yields Boc-protected β-amino ester 33 , which is saponified and acidified to the hydrochloride salt (Scheme 4). While this method predominantly yields β-amino acids, subtle modifications could redirect selectivity toward α-amino esters.

Critical Analysis of Synthetic Efficiency

Yield Comparison Across Methodologies

The Curtius rearrangement route proves superior for α-amino ester synthesis, offering a 71% yield for Boc-protected intermediate 30 and 80% for the final hydrochloride salt. In contrast, cyano ester hydrogenation achieves 87% yield for 33 but necessitates additional steps for α-configuration correction.

Scalability and Practical Considerations

The convergent strategy excels in scalability, with single-batch production of 3 exceeding 500 g. However, the instability of acyl azides during Curtius rearrangement mandates strict temperature control (−10°C), slightly complicating large-scale operations.

Structural and Conformational Insights

X-ray crystallography of intermediate 32 (Boc-protected amino acid) confirms the spirocyclic architecture and equatorial orientation of substituents, ensuring minimal steric strain (Figure 1). The geminal difluoro motif induces a chair-like conformation in the cyclobutane ring, enhancing metabolic stability relative to non-fluorinated analogs.

Applications in Drug Discovery

The target compound’s rigid, fluorinated framework makes it a promising isostere for gem-difluorocyclohexanes in kinase inhibitors and GPCR modulators. Its synthetic accessibility (6–10 steps, multigram scale) positions it as a versatile building block for lead optimization campaigns.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride can undergo a variety of chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms in the spirocyclic ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The amino and ester groups can be oxidized or reduced to form different functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles (e.g., alkoxides, amines), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted spirocyclic compounds, while oxidation and reduction can produce different derivatives with altered functional groups.

Scientific Research Applications

Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: This compound can serve as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique spirocyclic structure and fluorine content make it useful in the design of novel materials with specific properties, such as increased stability or altered electronic characteristics.

    Biological Studies: Researchers can use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.

    Industrial Applications: It can be used in the development of new catalysts, polymers, and other industrially relevant materials.

Mechanism of Action

The mechanism by which Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic properties and molecular conformation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences in substituents and physicochemical properties among analogs:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate HCl (1423032-71-6) 2-amino, 6,6-difluoro, methyl ester, HCl salt C₇H₁₂ClF₂N 183.63 Lab scaffold; reactive amino group
Methyl 6-aminospiro[3.3]heptane-2-carboxylate HCl (1808249-67-3) 6-amino, methyl ester, HCl salt C₉H₁₆ClNO₂ 205.7 Versatile scaffold; lacks fluorine
Methyl 6-chlorospiro[3.3]heptane-2-carboxylate (71083483) 6-chloro, methyl ester C₉H₁₃ClO₂ 188.65 Chloro-substituted; lower polarity
Methyl 6-oxospiro[3.3]heptane-2-carboxylate (1138480-98-4) 6-oxo, methyl ester C₉H₁₂O₃ 168.19 Ketone group; higher reactivity
Ethyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate (1184050-81-4) Ethyl ester, TFA salt C₁₃H₁₈ClN 223.75 Ethyl ester variant; metabolic stability studies

Hazard and Stability Profiles

  • The difluoro-amino HCl salt (1423032-71-6) has a Warning signal word due to acute oral toxicity (H302) and irritancy risks .
  • In contrast, methyl 6-oxospiro[3.3]heptane-2-carboxylate (1138480-98-4) lacks hazardous labeling, making it safer for handling .

Biological Activity

Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride (CAS Number: 139026424) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H13F2NO2
  • Molecular Weight : 195.20 g/mol
  • IUPAC Name : Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hydrochloride

The structure of this compound includes a spirocyclic framework that contributes to its biological properties. The presence of fluorine atoms can enhance lipophilicity, potentially influencing its interaction with biological targets.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate exhibit significant antimicrobial properties against various bacterial strains. The spirocyclic structure may play a role in disrupting bacterial cell membranes or inhibiting essential enzymes.
  • Neuroprotective Effects : Research has suggested that derivatives of spiroheptane compounds may offer neuroprotective benefits. The presence of amino and carboxyl groups could facilitate interactions with neurotransmitter systems, potentially leading to reduced neuroinflammation and improved cognitive functions.
  • Anticancer Potential : Some studies have highlighted the anticancer properties of spirocyclic compounds. Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate may induce apoptosis in cancer cells through mitochondrial pathways or by modulating cell cycle regulators.

The mechanisms by which methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation : It may interact with specific receptors (e.g., GABAergic or glutamatergic receptors), influencing neurotransmission and neuronal health.

Study 1: Antimicrobial Efficacy

A study conducted on various spirocyclic compounds reported that methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of several standard antibiotics, indicating a promising lead for further development in antimicrobial therapies.

CompoundMIC (µg/mL)Target Organism
Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate12Staphylococcus aureus
Standard Antibiotic A32Staphylococcus aureus
Standard Antibiotic B16Escherichia coli

Study 2: Neuroprotective Effects

In a neuroprotection study involving animal models, methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate was administered to assess its impact on cognitive decline induced by neurotoxic agents. Results showed a significant improvement in memory retention and reduced oxidative stress markers in treated groups compared to controls.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate HCl, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization or ring-opening reactions of spirocyclic precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate derivatives) can undergo fluorination at the 6,6-positions using diethylaminosulfur trifluoride (DAST) or XtalFluor-E, followed by deprotection and HCl salt formation . Reaction temperature and stoichiometric control of fluorinating agents are critical to avoid over-fluorination or ring degradation. Yields are optimized by maintaining anhydrous conditions and inert atmospheres (N₂/Ar) during fluorination steps .

Q. How should researchers safely handle this compound given its potential hazards?

Methodological Answer: Safety protocols include:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (H313/H319 hazards) .
  • Ventilation: Use fume hoods to avoid inhalation (H332/H335 risks) .
  • First Aid: Immediate eye rinsing with water for 15+ minutes (P305+P351+P338) and medical consultation for persistent irritation .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

  • HPLC-MS: Quantifies purity and detects impurities (e.g., residual trifluoroacetic acid from synthesis) .
  • NMR (¹H/¹³C/¹⁹F): Confirms spirocyclic structure, fluorination patterns, and amine protonation state. ¹⁹F NMR is critical for verifying difluoro substitution at the 6,6-positions .
  • Elemental Analysis: Validates HCl salt stoichiometry .

Advanced Research Questions

Q. How does the spiro[3.3]heptane scaffold influence the compound’s conformational stability under varying pH conditions?

Methodological Answer: The rigid spirocyclic structure reduces conformational flexibility, enhancing stability in acidic/basic media compared to linear analogs. Stability studies (e.g., via ¹H NMR in D₂O at pH 2–12) show minimal ring-opening below pH 10. Degradation pathways involve cleavage of the ester group or amine protonation shifts, monitored by LC-MS .

Q. What strategies resolve contradictions in solubility data reported for this compound?

Methodological Answer: Discrepancies arise from polymorphic forms or residual solvents. Researchers should:

  • Perform powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases.
  • Use standardized solvent systems (e.g., DMSO for polar aprotic, EtOH for protic) with controlled temperature (25°C ± 2°C) .
  • Publish detailed experimental conditions (e.g., sonication time, centrifugation RPM) to ensure reproducibility .

Q. How can researchers validate the stereochemical integrity of the 2-amino group during derivatization?

Methodological Answer:

  • Chiral HPLC: Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • Circular Dichroism (CD): Detects optical activity changes after functionalization (e.g., acylations) .
  • Single-Crystal X-Ray Diffraction: Provides definitive stereochemical assignment but requires high-purity crystals .

Q. What are the common pitfalls in interpreting mass spectrometry (MS) data for this compound?

Methodological Answer:

  • Fragmentation Patterns: The spirocyclic core may produce atypical fragments (e.g., m/z 154 from ring cleavage) mistaken for impurities .
  • Adduct Formation: Sodium/potassium adducts (M+23/39) can obscure molecular ion peaks; use formic acid in mobile phases to suppress adducts .
  • Isotopic Peaks: ³⁵Cl/³⁷Cl in HCl salt cause split peaks (3:1 ratio), requiring careful baseline correction .

Experimental Design & Data Contradiction Analysis

Q. How to design a stability study for this compound under accelerated storage conditions?

Methodological Answer:

  • Conditions: 40°C/75% relative humidity (ICH Q1A guidelines) over 6 months.
  • Analysis: Monitor degradation via HPLC (peak area reduction) and NMR (new peaks from hydrolysis). Stability-indicating methods must separate degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Q. What experimental controls are essential when studying this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Negative Controls: Exclude catalysts to confirm reaction specificity.
  • Isotope-Labeled Standards: Use deuterated analogs (e.g., CD₃ ester) to track reaction pathways via MS .
  • Competition Experiments: Compare reactivity with non-fluorinated spirocyclic analogs to quantify fluorine’s electronic effects .

Q. How to address discrepancies in reported biological activity due to batch-to-batch variability?

Methodological Answer:

  • Batch Characterization: Mandate full QC documentation (HPLC purity >98%, residual solvent levels <0.1%) .
  • Bioassay Replicates: Use ≥3 independent batches with statistical analysis (ANOVA) to identify outlier data .

Mechanistic & Methodological Challenges

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulates binding to receptors (e.g., GABA transporters) using force fields (AMBER/CHARMM) .
  • Density Functional Theory (DFT): Calculates electrostatic potential maps to rationalize fluorine’s role in hydrogen bonding .

Q. How to optimize reaction scalability without compromising the spirocyclic core?

Methodological Answer:

  • Flow Chemistry: Enables precise control of exothermic fluorination steps, reducing side reactions .
  • Catalyst Screening: Use Pd/Cu systems for C-N couplings to minimize ring strain .

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